N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyano group, a trifluoromethyl group, and a hydroxy group attached to a phenyl ring, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide, N,N-dimethylacetamide, and tetrabutylammonium bromide as catalysts . The reaction is carried out in dichloromethane, which acts as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For instance, it has been shown to block necrosome formation by inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Comparison with Similar Compounds
Similar Compounds
N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide: Similar in structure but differs in the presence of a methacrylamide group instead of a hydroxy group.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Contains an additional sulfonyl group and a fluorophenyl group.
Uniqueness
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H11F3N2O2 |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-11(2,19)10(18)17-8-4-3-7(6-16)9(5-8)12(13,14)15/h3-5,19H,1-2H3,(H,17,18) |
InChI Key |
AGWZNPHZMOMBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.